molecular formula C20H28N4O8S B1433927 Cholecystokinin octapeptide (1-4) (desulfated) CAS No. 80790-40-5

Cholecystokinin octapeptide (1-4) (desulfated)

Cat. No.: B1433927
CAS No.: 80790-40-5
M. Wt: 484.5 g/mol
InChI Key: PQZUTQBEOFBSLP-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecystokinin octapeptide (1-4) (desulfated) is a synthetic tetrapeptide fragment corresponding to the N-terminal 1-4 sequence of the desulfated cholecystokinin octapeptide (CCK-8) . It has the amino acid sequence H-Asp-Tyr-Met-Gly-OH (DYMG) and a molecular weight of 484.53 g/mol . This peptide is a key research tool for investigating the structure-activity relationships of the cholecystokinin (CCK) hormone system. The presence or absence of a sulfate group on the tyrosine residue is a critical determinant of biological activity for full-length CCK peptides; sulfated CCK-8 has high affinity for the CCK-A receptor, while the desulfated form shows significantly reduced potency at this receptor . By providing the isolated, desulfated N-terminal fragment, this compound enables focused studies on the role of this specific region, independent of the receptor-binding C-terminal domain. It is utilized in gastrointestinal research to explore the complex signaling and processing of CCK . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can rely on this specified peptide for precise and controlled experimental applications.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O8S/c1-33-7-6-14(19(31)22-10-17(28)29)23-20(32)15(8-11-2-4-12(25)5-3-11)24-18(30)13(21)9-16(26)27/h2-5,13-15,25H,6-10,21H2,1H3,(H,22,31)(H,23,32)(H,24,30)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZUTQBEOFBSLP-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

The predominant method for preparing cholecystokinin octapeptide (1-4) (desulfated) is SPPS, which allows stepwise assembly of the peptide chain on a solid resin support. Key points include:

  • Resin Selection: 2-Chlorotrityl resin is commonly used due to its mild cleavage conditions, which help preserve sensitive peptide modifications and prevent premature side reactions.

  • Amino Acid Protection: Amino acid side chains are protected with base-labile or acid-labile groups to prevent undesired reactions during synthesis. For example, serine side chains may be protected with p-methylsulfinyl benzyl ether groups, which are stable under acidic conditions but can be selectively removed later.

  • Incorporation of Desulfated Tyrosine: Since the target peptide is desulfated, tyrosine residues are introduced without sulfate protection. This avoids the complexity of sulfation chemistry and the instability issues associated with phosphate or sulfate esters during synthesis.

  • Coupling and Deprotection: Standard Fmoc chemistry is used for amino group protection and deprotection cycles. Coupling reagents facilitate peptide bond formation between amino acids.

  • Cleavage and Purification: After assembly, the peptide is cleaved from the resin under mild acidic conditions to preserve the desulfated state. Purification is typically achieved by flash chromatography or high-performance liquid chromatography (HPLC).

Chemical Synthesis Details and Modifications

  • Selective O-Deprotection: In some protocols, selective deprotection steps are employed to remove protecting groups from hydroxyl-containing amino acids (e.g., serine) without affecting other groups, ensuring the correct peptide conformation and functionality.

  • Avoidance of Phosphorylation or Sulfation: Unlike sulfated CCK peptides, the desulfated variant omits the sulfation step, simplifying synthesis and enhancing stability. This is critical because sulfated tyrosine residues require specialized protection and can undergo elimination reactions during standard Fmoc deprotection.

  • Use of Orthogonal Protection Schemes: To achieve site-specific modifications and maintain peptide integrity, orthogonal protection strategies are applied, allowing selective removal of protecting groups without disturbing other sensitive moieties.

Preparation of Stock Solutions and Formulations

After peptide synthesis and purification, preparation of stock solutions for research use follows strict protocols:

Parameter Details
Molecular Formula C20H28N4O8S
Molecular Weight 484.53 g/mol
Solubility Soluble in DMSO; may require heating to 37°C and ultrasonic agitation to enhance solubility
Storage Store at -20°C (up to 1 month) or -80°C (up to 6 months) in aliquots to avoid freeze-thaw cycles
Shipping Conditions Sample solutions shipped on blue ice to maintain stability

Stock Solution Preparation Table:

Peptide Amount Concentration Volume of Solvent (DMSO)
1 mg 1 mM 2.0639 mL
5 mg 1 mM 10.3193 mL
10 mg 1 mM 20.6386 mL
1 mg 5 mM 0.4128 mL
5 mg 5 mM 2.0639 mL
10 mg 5 mM 4.1277 mL
1 mg 10 mM 0.2064 mL
5 mg 10 mM 1.0319 mL
10 mg 10 mM 2.0639 mL

These preparation guidelines ensure reproducibility and stability of the peptide solutions for experimental use.

In Vivo Formulation Preparation

For biological assays and in vivo studies, the peptide is formulated using co-solvents to enhance solubility and bioavailability:

  • Stepwise Solvent Addition: The DMSO master stock is diluted sequentially with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step before proceeding.

  • Physical Methods: Vortexing, ultrasonic baths, or gentle heating (up to 37°C) aid in dissolving the peptide fully.

  • Formulation Notes: The order of solvent addition and ensuring solution clarity are critical to prevent precipitation or instability.

Research Findings and Analytical Characterization

  • Mass Spectrometry: Used to confirm molecular weight and purity post-synthesis.

  • Chromatography: Flash chromatography and HPLC are employed for purification and quality control.

  • Stability Studies: Desulfated peptides show improved stability compared to sulfated counterparts, which are prone to degradation under acidic or basic conditions during synthesis and storage.

  • Biological Activity: Although desulfated, this peptide retains some biological activity, useful for studying the role of sulfation in CCK function.

Summary Table of Preparation Methods

Preparation Step Description Key Considerations
Resin Selection 2-Chlorotrityl resin for mild cleavage Preserves peptide integrity
Amino Acid Protection Use of base- or acid-labile protecting groups; orthogonal schemes Enables selective deprotection
Peptide Assembly Fmoc-based SPPS with desulfated tyrosine incorporation Avoids sulfation complications
Cleavage & Purification Mild acidic cleavage; flash chromatography or HPLC purification Maintains desulfated state and purity
Stock Solution Preparation Dissolution in DMSO with heating and ultrasound; aliquoting for storage Prevents degradation and freeze-thaw damage
In Vivo Formulation Sequential dilution with PEG300, Tween 80, water or corn oil; physical agitation aids solubility Ensures clear, stable formulations for assays
Analytical Characterization Mass spectrometry, chromatography, stability testing Confirms identity, purity, and stability

Chemical Reactions Analysis

Types of Reactions

Cholecystokinin octapeptide (1-4) (desulfated) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Cholecystokinin octapeptide (1-4) (desulfated) has a wide range of applications in scientific research:

Gastrointestinal Physiology

  • Role in Digestion: This peptide enhances digestive enzyme secretion and bile release while inhibiting gastric acid secretion. Its action is crucial for the digestion of fats and proteins.
  • Case Study: In animal studies, administration of desulfated cholecystokinin resulted in significant increases in pancreatic enzyme secretion, demonstrating its role in digestive health .

Metabolic Disorders

  • Impact on Satiety: Research indicates that this peptide may influence satiety and food intake behavior through its action on the central nervous system.
  • Case Study: A study involving anorexic infantile rats showed that elevated levels of cholecystokinin correlated negatively with food intake, suggesting a potential role in appetite regulation .

Therapeutic Applications

  • Potential Treatment for Digestive Disorders: The compound is being explored for therapeutic applications in treating conditions such as pancreatitis and gallbladder dysfunction.
  • Diagnostic Tool: It is also investigated as a diagnostic tool for assessing gallbladder function due to its ability to stimulate gallbladder contraction .
Biological ActivityEffect
Pancreatic Enzyme SecretionStimulated
Gallbladder ContractionStimulated
Gastric Acid SecretionInhibited
Satiety RegulationEnhanced

Pharmacokinetics

The pharmacokinetic profile indicates that this peptide is metabolized through enzymatic processes typical for peptide hormones. Its stability can be affected by environmental factors such as temperature and pH, which are critical for maintaining its biological activity in laboratory settings.

Animal Studies on Dosage Effects

  • Experimental studies have shown that varying doses of desulfated cholecystokinin significantly impact pancreatic function and digestive enzyme release.

Role in Metabolic Diseases

  • Research has indicated that alterations in cholecystokinin levels may play a role in metabolic diseases, particularly those related to appetite regulation and energy balance.

Neurotransmitter Functions

  • Studies have demonstrated that desulfated cholecystokinin may function as a neurotransmitter influencing satiety signals within the brain .

Mechanism of Action

Cholecystokinin octapeptide (1-4) (desulfated) exerts its effects by binding to cholecystokinin receptors (CCK receptors) located in the gastrointestinal tract and the central nervous system. This binding triggers a cascade of intracellular signaling pathways, leading to the contraction of the gallbladder, the release of digestive enzymes from the pancreas, and the inhibition of gastric acid secretion .

Comparison with Similar Compounds

Sulfated Cholecystokinin Octapeptide (CCK-8)

  • Structural Difference : Sulfated CCK-8 retains a sulfate group on the tyrosine residue, critical for high-affinity binding to CCK-A receptors .
  • Receptor Affinity :
    • Sulfated CCK-8: High affinity for CCK-A receptors (pancreas, ileum) and moderate affinity for CCK-B receptors (brain) .
    • Desulfated CCK-8: Reduced CCK-A affinity (IC₅₀ >100 nM vs. 0.3–9.5 nM for sulfated form) but retains partial CCK-B activity .
  • Functional Differences :
    • Sulfated CCK-8 potently stimulates pancreatic amylase release and gastric emptying delay .
    • Desulfated CCK-8 shows diminished pancreatic effects but retains behavioral modulation (e.g., impaired avoidance acquisition in rats) .

Cholecystokinin Tetrapeptide (CCK-4) and Analogues

  • Structure : CCK-4 (Trp-Met-Asp-Phe-NH₂) lacks the N-terminal residues of CCK-6.
  • Receptor Selectivity :
    • Natural CCK-4: Prefers CCK-B receptors (brain) over CCK-A .
    • Synthetic Analogues (A-71623, A-70874): Engineered for CCK-A selectivity (IC₅₀: 3.7–4.9 nM in pancreas) without requiring sulfation, unlike CCK-8 .
  • Functional Contrast: Desulfated CCK-8: Weak partial agonist at CCK-A receptors. A-71623: Full agonist at CCK-A receptors, stimulating phosphoinositide breakdown and pancreatic amylase release .

Gastrin

  • Structural Similarity : Shares the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) with CCK-7.
  • Receptor Interaction :
    • Binds CCK-B/gastrin receptors with high affinity (IC₅₀: 1–10 nM) but shows negligible CCK-A activity .
  • Functional Divergence :
    • Desulfated CCK-8: Retains weak CCK-B activity but lacks gastrin’s potent acid secretion effects .

CCK-33 (Intact Cholecystokinin)

  • Structure: Full-length 33-amino-acid peptide with sulfated tyrosine.
  • Receptor Binding : Higher pancreatic CCK-A affinity than CCK-8 but similar brain CCK-B activity .
  • Functional Role: CCK-33: Potent stimulator of gallbladder contraction and pancreatic secretion. Desulfated CCK-8: Limited systemic effects due to truncation and desulfation .

Data Tables

Table 1. Structural and Receptor Affinity Comparison

Compound Structure CCK-A Affinity (IC₅₀) CCK-B Affinity (IC₅₀) Key Receptor Interaction
CCK-8 (Sulfated) Full octapeptide + sulfate 0.3–9.5 nM 10–50 nM CCK-A > CCK-B
CCK-8 (Desulfated) Full octapeptide - sulfate >100 nM 50–100 nM CCK-B > CCK-A
CCK-4 Trp-Met-Asp-Phe-NH₂ >1,000 nM 1–10 nM CCK-B
A-71623 (CCK-4 analog) Modified CCK-4 3.7 nM 4,500 nM CCK-A

Table 2. Functional Comparison

Compound Key Biological Effects Clinical/Experimental Relevance
CCK-8 (Desulfated) - Modulates avoidance behavior in rats
- Weak pancreatic stimulation
Behavioral studies, receptor subtype analysis
CCK-8 (Sulfated) - Delays gastric emptying
- Stimulates pancreatic amylase
Gastrointestinal research
A-71623 - Potent CCK-A agonist; amylase release Development of CCK-A-targeted therapies
Gastrin - Stimulates gastric acid secretion Peptic ulcer disease research

Key Research Findings

  • Receptor Specificity : Desulfation shifts receptor preference from CCK-A to CCK-B, enabling selective study of CCK-B pathways .
  • Behavioral Effects: Both sulfated and desulfated CCK-8 impair avoidance acquisition in rats, suggesting non-redundant behavioral roles .
  • Therapeutic Potential: Desulfated CCK-8’s reduced pancreatic activity may minimize side effects in CNS-targeted applications compared to sulfated CCK-8 .

Biological Activity

Cholecystokinin octapeptide (1-4) (desulfated), a member of the cholecystokinin (CCK) family, is a peptide hormone that plays a crucial role in various physiological processes, particularly in the gastrointestinal system. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Cholecystokinin Octapeptide (1-4) (Desulfated)

Cholecystokinin octapeptide (1-4) (desulfated) is characterized by the absence of a sulfate group, which significantly alters its biological activity compared to its sulfated counterpart. It primarily interacts with CCK receptors, influencing digestive processes and neuroendocrine functions.

Target and Mode of Action

  • This peptide interacts with CCK receptors (CCK1 and CCK2), which are G-protein-coupled receptors located in the gastrointestinal tract and central nervous system. Upon binding, it stimulates various intracellular signaling pathways, including the activation of adenylate cyclase leading to increased cyclic AMP (cAMP) levels.

Biochemical Pathways

  • Cholecystokinin octapeptide (1-4) (desulfated) affects several pathways:
    • Pancreatic Enzyme Secretion : Stimulates the secretion of digestive enzymes.
    • Gallbladder Contraction : Promotes bile release from the gallbladder.
    • Gastric Acid Secretion Inhibition : Reduces gastric acid secretion, thereby modulating digestion .

Cellular Effects

Cholecystokinin octapeptide (1-4) (desulfated) has significant effects on various cell types:

  • Gastrointestinal Tract : Enhances digestive enzyme secretion and bile release while inhibiting gastric acid secretion.
  • Central Nervous System : Functions as a neurotransmitter influencing satiety and food intake behavior .

Pharmacokinetics

The pharmacokinetic profile indicates that this peptide is metabolized through enzymatic processes typical for peptide hormones. Its stability can be affected by environmental factors such as temperature and pH, which are critical for maintaining its biological activity in laboratory settings .

Case Studies and Experimental Evidence

  • Animal Studies on Dosage Effects :
    • Low doses of cholecystokinin octapeptide (1-4) (desulfated) enhance digestive functions while higher doses can lead to adverse effects such as nausea and abdominal pain. This highlights the importance of dosage in therapeutic applications .
  • Role in Metabolic Diseases :
    • Research indicates that CCK receptors may play a role in conditions like acute pancreatitis. Studies show that administration of CCK agonists can exacerbate pancreatitis symptoms in animal models, suggesting a complex role in gastrointestinal health .
  • Neurotransmitter Functions :
    • In studies examining central nervous system effects, cholecystokinin octapeptide was found to suppress food intake via its action on neural circuits regulating appetite .

Data Table: Biological Activity Summary

Biological ActivityEffect
Pancreatic Enzyme SecretionStimulated
Gallbladder ContractionStimulated
Gastric Acid SecretionInhibited
Satiety RegulationEnhanced

Q & A

Basic Research Questions

Q. How can researchers detect and quantify Cholecystokinin Octapeptide (1-4) (desulfated) (CCK-8 (1-4)) in brain tissue samples?

  • Methodological Answer : Use immunohistochemical localization with CCK-8-specific antibodies validated via preadsorption controls (e.g., preimmune sera or sera preadsorbed with CCK-8 to confirm specificity). Fluorescent labeling in neuronal cell bodies, fibers, and terminals can be quantified using confocal microscopy . For extraction, boiling 0.1 M HCl is optimal for intact CCK, while boiling water better isolates the octapeptide fragment .

Q. What experimental models are suitable for studying CCK-8 (1-4)'s neuroprotective effects on peripheral neurons?

  • Methodological Answer : Employ in vitro dorsal root ganglia (DRG) neuron cultures exposed to sodium nitroprusside (a nitric oxide donor) to simulate oxidative injury. Measure neuronal viability via calcein-AM/propidium iodide staining and quantify CCK-8 (1-4)'s protective effects using dose-response assays (e.g., 1–100 nM concentrations) .

Q. How does CCK-8 (1-4) interact with dopamine signaling in the nucleus accumbens?

  • Methodological Answer : Use in vivo microdialysis in rat models to measure dopamine release following CCK-8 (1-4) administration. Combine with electrophysiological recordings to assess neuronal firing patterns. Antagonist co-administration (e.g., devazepide for CCK-A receptors) can isolate receptor-specific effects .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in CCK-8 (1-4)'s dual agonistic/antagonistic effects on dopamine pathways?

  • Methodological Answer : Conduct receptor subtype-specific assays (CCK-A vs. CCK-B receptors) using selective antagonists (e.g., lorglumide for CCK-A) in ex vivo brain slices. Compare sulfated vs. desulfated CCK-8 fragments, as sulfation alters receptor binding affinity . Statistical meta-analysis of dose-response curves across studies can identify confounding variables (e.g., species-specific receptor expression) .

Q. How to design studies isolating the functional role of CCK-8 (1-4) sulfation in neuroinhibition?

  • Methodological Answer : Synthesize sulfated and desulfated CCK-8 (1-4) analogs (e.g., Asp-Tyr-Met-Gly vs. Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) . Compare their bioactivity in in vitro models (e.g., guinea pig gallbladder assays) and in vivo neuroinflammatory models (e.g., porcine CPR). Use mass spectrometry to confirm structural integrity post-experiment .

Q. What methodologies address the variability in CCK-8 (1-4) stability during long-term storage?

  • Methodological Answer : Store lyophilized CCK-8 (1-4) at -20°C in airtight, light-protected vials. Validate stability via HPLC purity checks (≥95%) after reconstitution in DMSO or PBS. Avoid freeze-thaw cycles by aliquoting working solutions .

Q. How can genetic polymorphisms in CCK receptors influence experimental outcomes in behavioral studies?

  • Methodological Answer : Genotype animal models (e.g., CCK-B receptor rs2941026 polymorphism) and correlate with behavioral assays (e.g., passive avoidance tests). Use CRISPR-edited cell lines to study receptor-ligand binding kinetics .

Data Contradiction Analysis

Q. Why do studies report conflicting results on CCK-8 (1-4)'s role in fear extinction?

  • Analysis : Variations in administration routes (intracerebroventricular vs. intrastriatal) and peptide sulfation status significantly alter bioavailability. For example, sulfated CCK-8 enhances fear extinction, while desulfated forms may antagonize endogenous CCK . Standardize protocols using stereotaxic coordinates and HPLC-validated peptides to reduce variability.

Q. How to reconcile discrepancies in CCK-8 (1-4)'s effects on mitochondrial dye uptake?

  • Analysis : The inhibitory effect of CCK-8 (1-4) on OATP1B3-mediated dye transport depends on pre-incubation time (≥5 minutes) and concentration (≥20 μM). Validate OATP1B3 expression levels via Western blotting in prostate cancer cell lines to control for transporter density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholecystokinin octapeptide (1-4) (desulfated)
Reactant of Route 2
Reactant of Route 2
Cholecystokinin octapeptide (1-4) (desulfated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.